molecular formula C11H17NOS B2431483 4-(Cyclohex-3-ene-1-carbonyl)thiomorpholine CAS No. 1258685-48-1

4-(Cyclohex-3-ene-1-carbonyl)thiomorpholine

Cat. No.: B2431483
CAS No.: 1258685-48-1
M. Wt: 211.32
InChI Key: FYSVMDWJZQFXCV-UHFFFAOYSA-N
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Description

4-(Cyclohex-3-ene-1-carbonyl)thiomorpholine is an organic compound with the molecular formula C₁₁H₁₇NOS It is characterized by a thiomorpholine ring attached to a cyclohexene moiety via a carbonyl group

Properties

IUPAC Name

cyclohex-3-en-1-yl(thiomorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c13-11(10-4-2-1-3-5-10)12-6-8-14-9-7-12/h1-2,10H,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSVMDWJZQFXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohex-3-ene-1-carbonyl)thiomorpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohex-3-ene-1-carbonyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclohex-3-ene-1-carbonyl)thiomorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized thiomorpholine derivatives.

Scientific Research Applications

4-(Cyclohex-3-ene-1-carbonyl)thiomorpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: It finds applications in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Cyclohex-3-ene-1-carbonyl)thiomorpholine involves its interaction with specific molecular targets. The thiomorpholine ring can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The carbonyl group can participate in nucleophilic addition reactions, further modulating the compound’s activity. Pathways involved may include enzyme inhibition or receptor binding, depending on the specific application.

Comparison with Similar Compounds

  • 4-(Cyclohex-3-ene-1-carbonyl)morpholine
  • 4-(Cyclohex-3-ene-1-carbonyl)piperidine
  • 4-(Cyclohex-3-ene-1-carbonyl)pyrrolidine

Comparison: 4-(Cyclohex-3-ene-1-carbonyl)thiomorpholine is unique due to the presence of a sulfur atom in the thiomorpholine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and interaction profiles with biological targets, making it a valuable compound for diverse applications.

Biological Activity

4-(Cyclohex-3-ene-1-carbonyl)thiomorpholine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has a unique structural composition that may contribute to its biological effects. The compound features a thiomorpholine ring, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The carbonyl group and the thiomorpholine moiety may facilitate binding to specific enzymes or receptors, leading to alterations in metabolic pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

1. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic enzymes.

2. Anticancer Potential
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. This effect may be mediated through the activation of caspases and modulation of apoptotic signaling pathways.

3. Anti-inflammatory Effects
The compound has demonstrated the ability to reduce inflammatory markers in cellular models, potentially making it a candidate for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity Effect Mechanism
AntimicrobialInhibition of bacterial growthDisruption of cell membranes
AnticancerInduction of apoptosisActivation of caspases
Anti-inflammatoryReduction of inflammatory markersModulation of cytokine production

Case Study: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value indicating potent anticancer activity. Mechanistic studies revealed that the compound induced apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP.

Case Study: Antimicrobial Activity

In another study, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

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